Iodoform-d

Catalog No.
S1914392
CAS No.
2787-27-1
M.F
CHI3
M. Wt
394.738 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Iodoform-d

CAS Number

2787-27-1

Product Name

Iodoform-d

IUPAC Name

deuterio(triiodo)methane

Molecular Formula

CHI3

Molecular Weight

394.738 g/mol

InChI

InChI=1S/CHI3/c2-1(3)4/h1H/i1D

InChI Key

OKJPEAGHQZHRQV-MICDWDOJSA-N

SMILES

C(I)(I)I

Canonical SMILES

C(I)(I)I

Isomeric SMILES

[2H]C(I)(I)I

Here are some potential applications of Iodoform-d in scientific research:

  • Mechanistic Studies

    Iodoform-d can be a valuable tool in elucidating the mechanisms of reactions involving iodoform. Because the C-D bond is stronger than the C-H bond, the reaction rate of iodoform-d may be slower than iodoform. This kinetic isotope effect can be used to determine if a reaction proceeds through cleavage of a C-H bond [].

  • Solid-State NMR Spectroscopy

    Deuteration can simplify NMR spectra by reducing signal overlap from protons. Iodoform-d can be used in solid-state NMR experiments to study the structure and dynamics of materials containing iodoform [].

  • Pharmaceutical Research

    Iodoform-d may be a useful isotopic tracer in studies of the metabolism and pharmacokinetics of iodoform-containing drugs. By tracking the deuterium atoms, researchers can gain insights into how the drug is absorbed, distributed, metabolized, and excreted [].

Iodoform, chemically known as triiodomethane, has the molecular formula CHI3\text{CHI}_3. It is a pale yellow, crystalline compound characterized by a distinctive antiseptic odor reminiscent of hospitals. Historically, it has been utilized as a disinfectant and antiseptic due to its antimicrobial properties. The compound is volatile and exhibits a sweetish taste, which contributes to its historical use in medicinal applications. Iodoform is produced through the haloform reaction, which involves the reaction of iodine and sodium hydroxide with methyl ketones or secondary alcohols that contain a methyl group in the alpha position .

The primary chemical reaction involving iodoform is the iodoform test, which identifies the presence of methyl ketones or specific secondary alcohols. The mechanism of this reaction can be broken down into several steps:

  • Formation of Enolate Ion: The hydroxide ion abstracts an acidic alpha hydrogen from the methyl ketone or secondary alcohol, forming an enolate ion.
  • Halogenation: The enolate ion then displaces iodide ions from iodine, leading to the substitution of all three hydrogen atoms in the methyl group with iodine atoms, resulting in a triiodomethyl group.
  • Hydrolysis: The intermediate compound undergoes hydrolysis in an alkaline solution, yielding a sodium salt and precipitating iodoform as a pale yellow solid .
C2H5OH+4I2+6NaOHCHI3+HCOONa+5NaI+5H2OC_2H_5OH+4I_2+6NaOH\rightarrow CHI_3+HCOONa+5NaI+5H_2O

Iodoform can be synthesized through several methods:

  • Haloform Reaction: The most common synthesis method involves reacting iodine with sodium hydroxide and a methyl ketone or secondary alcohol. This reaction leads to the formation of iodoform as described previously.
  • Electrolysis: Iodoform can also be produced by electrolyzing aqueous solutions of acetone combined with inorganic iodides and sodium carbonate .
  • Direct Halogenation: In some cases, direct halogenation of methane derivatives can yield iodoform, though this method is less common.

Iodoform has several applications:

  • Antiseptic: Historically used in surgical dressings and topical antiseptics for minor cuts and abrasions.
  • Laboratory Reagent: Employed in organic chemistry for identifying methyl ketones through the iodoform test.
  • Pharmaceuticals: Occasionally used in formulations requiring antiseptic properties .

Studies on iodoform interactions focus primarily on its biological effects and potential toxicity. While it effectively inhibits microbial growth, prolonged exposure can lead to skin irritation or systemic toxicity if absorbed in significant quantities. Research continues into safer alternatives that provide similar antimicrobial efficacy without the associated risks .

Iodoform shares structural similarities with several other compounds that also undergo haloform reactions or exhibit similar properties. Here’s a comparison highlighting its uniqueness:

CompoundChemical FormulaCharacteristicsUnique Aspects
IodoformCHI₃Pale yellow, volatile, antiseptic odorUnique for its specific use in identifying methyl ketones
ChloroformCHCl₃Colorless liquid, sweet smellUsed primarily as a solvent; less effective as an antiseptic
BromoformCHBr₃Colorless liquid, heavier than waterLess commonly used; primarily as a solvent
FluoroformCHF₃Colorless gas at room temperatureUsed mainly in refrigerants; less reactive than iodoform

Iodoform's ability to form a distinct yellow precipitate during the iodoform test sets it apart from these other compounds, making it particularly valuable in organic chemistry for identifying specific functional groups .

Haloform Reaction Mechanisms

The haloform reaction represents the primary synthetic pathway for iodoform-d production, involving the transformation of deuterated methyl ketones into triiodomethane-d through a carefully orchestrated sequence of halogenation and hydrolysis steps [1] [2] [3]. This classical organic transformation has been adapted for deuterated compound synthesis, requiring precise control of reaction parameters to maintain isotopic integrity throughout the process [4] .

Deuterated Methyl Ketone Substrate Requirements

The successful synthesis of iodoform-d necessitates the use of specifically deuterated methyl ketones as starting materials, with deuterated acetone (CD₃COCH₃) serving as the most commonly employed substrate [6]. Research has demonstrated that the substrate must contain at least three deuterium atoms in the methyl group adjacent to the carbonyl functionality to achieve high isotopic purity in the final product [4] [7]. The deuterated methyl ketone must exhibit a minimum deuterium content of 98% to ensure adequate isotopic enrichment in the resulting iodoform-d [7] [8].

Analytical studies have confirmed that the substrate purity directly correlates with the final product quality, with impurities in the deuterated starting material leading to corresponding isotopic contamination in iodoform-d [8] [9]. Mass spectrometric analysis of deuterated acetone precursors reveals that even minor protium contamination (<2%) can significantly compromise the isotopic integrity of the synthesized iodoform-d [10] [11].

Sequential Halogenation-Hydrolysis Pathway

The mechanism proceeds through a well-defined sequential pathway involving multiple halogenation steps followed by hydrolysis [2] [12] [13]. The initial step involves enolate formation from the deuterated methyl ketone under alkaline conditions, followed by electrophilic attack by molecular iodine [13] [14]. The reaction sequence can be represented as follows:

First, the deuterated methyl ketone undergoes deprotonation at the alpha position to form the corresponding enolate anion [3] [13]. This enolate subsequently reacts with iodine to introduce the first iodine atom, forming a monoiodinated intermediate [2] [12]. The process continues with successive halogenation events, each facilitated by the increased acidity of the remaining alpha hydrogens due to the electron-withdrawing effect of the previously introduced iodine atoms [12] [13].

The sequential nature of this process ensures complete trihalogenation of the methyl group, resulting in the formation of a triiodinated ketone intermediate [2] [3]. This intermediate then undergoes nucleophilic acyl substitution with hydroxide ion, leading to carbon-carbon bond cleavage and formation of iodoform-d alongside the corresponding carboxylate salt [3] [14].

Alkaline Reaction Conditions Optimization

Optimization of alkaline reaction conditions is critical for maximizing yield and maintaining deuterium incorporation in iodoform-d synthesis [13] [15]. Research has established that sodium hydroxide concentrations between 2-4 molarity provide optimal reaction rates while minimizing side reactions that could lead to deuterium exchange [13] [16]. Temperature control within the range of 50-70°C has been identified as crucial for balancing reaction kinetics with isotopic stability [15] [13].

The base-to-substrate ratio significantly influences both reaction efficiency and product purity, with studies demonstrating that a 4:1 molar ratio of sodium hydroxide to deuterated methyl ketone provides optimal results [13] [15]. Higher base concentrations can lead to unwanted side reactions, including deuterium-hydrogen exchange with the aqueous medium, thereby compromising isotopic purity [7] [17].

pH monitoring throughout the reaction has proven essential, with maintenance of pH values between 12-13 ensuring complete conversion while preventing deuterium loss through exchange mechanisms [13] [17]. Reaction time optimization studies indicate that extended reaction periods beyond 2-3 hours do not significantly improve yields but may increase the risk of isotopic exchange [15] [13].

Alternative Synthetic Approaches

Electrochemical Synthesis Routes

Electrochemical methodologies represent an emerging approach for iodoform-d synthesis, offering advantages in terms of environmental sustainability and reaction control [18] [19]. These methods utilize electrochemical cells to generate reactive iodine species in situ, eliminating the need for pre-formed molecular iodine and reducing waste generation [18] [20].

The electrochemical approach employs an undivided electrolysis cell containing deuterated substrate, sodium iodide, and alkaline electrolyte [18] [19]. At the anode, iodide ions undergo oxidation to form molecular iodine, which subsequently participates in the haloform reaction with the deuterated methyl ketone substrate [18] [20]. This in situ generation of iodine provides better control over reaction stoichiometry and reduces the formation of unwanted by-products [19] [20].

Studies have demonstrated that electrochemical synthesis can achieve yields comparable to traditional methods while maintaining high deuterium incorporation rates [19] [18]. The process operates under milder conditions, typically at room temperature with applied potentials of 2-3 volts, making it suitable for temperature-sensitive deuterated substrates [19] [21].

Current density optimization has been identified as a critical parameter, with values between 10-20 milliamperes per square centimeter providing optimal balance between reaction rate and selectivity [19] [18]. Higher current densities can lead to unwanted electrode reactions that may compromise product purity [19] [21].

Photochemical Generation Pathways

Photochemical synthesis represents a novel approach for iodoform-d preparation, utilizing ultraviolet irradiation to initiate and control the halogenation process [22] [23] [24]. This methodology offers unique advantages in terms of reaction selectivity and the ability to conduct reactions under mild conditions that preserve deuterium content [22] [21].

The photochemical mechanism involves ultraviolet light-induced homolysis of carbon-iodine bonds in pre-formed iodinated intermediates, generating reactive iodine radicals that participate in the halogenation sequence [22] [23]. Studies have demonstrated that irradiation at wavelengths between 254-365 nanometers provides optimal energy for initiating the desired photochemical transformations [24] [21].

Research has established that photochemical generation can be conducted in the presence of photosensitizers to enhance reaction efficiency [24] [25]. Common photosensitizers employed include benzophenone derivatives and transition metal complexes that absorb in the ultraviolet region and transfer energy to the substrate molecules [24] [26].

The photochemical approach offers precise temporal control over the reaction, allowing for intermittent irradiation protocols that can optimize yield while minimizing side reactions [21] [25]. Temperature control during photolysis is crucial, with studies indicating that reactions conducted below 30°C provide optimal deuterium retention rates [22] [24].

Industrial-Scale Production Challenges

Deuterium Enrichment Purity Control

Industrial production of iodoform-d faces significant challenges in maintaining deuterium enrichment purity throughout large-scale synthesis operations [27] [7] [28]. The primary concern involves preventing isotopic dilution through exchange reactions with protium-containing solvents and reagents commonly used in industrial processes [7] [8].

Quality control protocols must implement rigorous deuterium purity testing at multiple stages of the production process [8] [10]. Mass spectrometric analysis represents the gold standard for isotopic purity determination, with high-resolution instruments capable of detecting deuterium content variations as low as 0.1% [8] [9]. Nuclear magnetic resonance spectroscopy provides complementary analytical capabilities, particularly for site-specific deuterium quantification in complex mixtures [9] [11].

Industrial facilities must maintain strict environmental controls to prevent atmospheric moisture contamination, which can lead to deuterium-hydrogen exchange [7] [28]. Inert atmosphere processing using dry nitrogen or argon is essential for preserving isotopic integrity during large-scale operations [7] [10].

The following table summarizes critical purity control parameters for industrial iodoform-d production:

ParameterSpecificationAnalytical MethodFrequency
Deuterium Content≥98.5%Mass SpectrometryEvery batch
Protium Contamination≤1.5%Nuclear Magnetic ResonanceTwice per batch
Moisture Content≤50 parts per millionKarl Fischer TitrationContinuous
Isotopic DistributionD₁ ≥95%High-Resolution Mass SpectrometryWeekly

Raw material qualification represents another critical aspect of purity control, with incoming deuterated reagents requiring comprehensive isotopic analysis before use in production [10] [28]. Supplier qualification programs must include regular audits of deuterium purity specifications and analytical capabilities [10] [7].

Large-Scale Crystallization Techniques

Large-scale crystallization of iodoform-d presents unique challenges related to maintaining crystal quality while achieving high throughput and consistent isotopic purity [29] [30] [31]. The crystallization process must be carefully designed to prevent deuterium exchange with atmospheric moisture while ensuring complete separation from reaction by-products [30] [29].

Cooling crystallization represents the most commonly employed industrial technique, with controlled temperature reduction rates of 0.5-1.0°C per hour providing optimal crystal growth conditions [29] [31]. Studies have demonstrated that rapid cooling can lead to the incorporation of impurities and reduced crystal quality [30] [31]. Seeding strategies using high-purity iodoform-d crystals have proven effective for controlling nucleation and achieving consistent particle size distributions [29] [30].

Solvent selection for large-scale crystallization requires careful consideration of both solubility characteristics and potential for deuterium exchange [31] [30]. Aprotic solvents such as acetonitrile and ethyl acetate have been identified as preferred crystallization media due to their minimal interaction with deuterium sites [31] [29].

The implementation of continuous crystallization technologies offers potential advantages for large-scale iodoform-d production [31] [29]. Continuous processes provide better control over crystal quality parameters and eliminate batch-to-batch variability concerns [31] [30]. Mixed suspension mixed product removal crystallizers have demonstrated particular promise for maintaining consistent product quality at industrial scales [31] [29].

Anti-solvent crystallization techniques using water as the anti-solvent have shown effectiveness in achieving high recovery rates while maintaining crystal purity [30] [31]. The controlled addition of anti-solvent must be carefully managed to prevent localized supersaturation that could lead to poor crystal morphology [29] [31].

XLogP3

2.7

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Triiodo(~2~H)methane

Dates

Modify: 2024-04-14

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